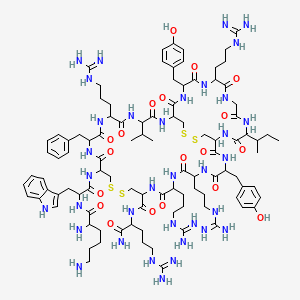

H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2

Description

The compound H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2 is a complex synthetic peptide composed of 20 amino acid residues, featuring alternating D- and L-configured (DL) amino acids. Key structural characteristics include:

- DL-amino acids: The peptide backbone incorporates racemic mixtures of lysine (Lys), tryptophan (Trp), cysteine (Cys), phenylalanine (Phe), arginine (Arg), valine (Val), tyrosine (Tyr), glycine (Gly), and xi-modified isoleucine (xiIle). The DL configuration may influence peptide stability and resistance to enzymatic degradation .

- Terminal amidation: The C-terminal amide (NH2) may enhance bioavailability by mimicking natural peptide hormones .

Properties

IUPAC Name |

N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-10-benzyl-33-butan-2-yl-7,21,24,39-tetrakis(3-carbamimidamidopropyl)-13-[[2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H151N35O19S4/c1-5-53(4)78-94(153)132-75-51-157-156-50-74(91(150)127-69(43-55-28-32-58(135)33-29-55)85(144)121-64(24-14-38-114-96(105)106)81(140)119-47-76(137)133-78)131-93(152)77(52(2)3)134-84(143)67(27-17-41-117-99(111)112)124-86(145)68(42-54-18-7-6-8-19-54)126-90(149)73(130-88(147)71(125-80(139)61(101)21-11-12-36-100)45-57-46-118-62-22-10-9-20-60(57)62)49-155-154-48-72(89(148)120-63(79(102)138)23-13-37-113-95(103)104)129-83(142)66(26-16-40-116-98(109)110)122-82(141)65(25-15-39-115-97(107)108)123-87(146)70(128-92(75)151)44-56-30-34-59(136)35-31-56/h6-10,18-20,22,28-35,46,52-53,61,63-75,77-78,118,135-136H,5,11-17,21,23-27,36-45,47-51,100-101H2,1-4H3,(H2,102,138)(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,137)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQFYZCNRTZAIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H151N35O19S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2263.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2 is a complex peptide composed of various amino acids, which may exhibit a range of biological activities. Understanding its biological activity is crucial for potential applications in pharmacology and therapeutic development.

Structure and Composition

This peptide consists of the following amino acids:

- Basic Amino Acids : Lysine (Lys), Arginine (Arg)

- Aromatic Amino Acids : Tryptophan (Trp), Phenylalanine (Phe), Tyrosine (Tyr)

- Sulfur-containing Amino Acids : Cysteine (Cys)

- Aliphatic Amino Acids : Valine (Val), Isoleucine (Ile)

The presence of multiple D-enantiomers suggests its potential for unique interactions with biological receptors due to stereochemical variations.

Antinociceptive and Anticonvulsant Properties

Research indicates that peptides similar to H-DL-Lys-DL-Trp exhibit significant antinociceptive (pain-relieving) and anticonvulsant activities. For instance, hemorphin analogs have been shown to interact with opioid receptors, leading to pain modulation and seizure control .

Opioid Receptor Interaction

Studies on related peptides reveal that they can act as agonists or antagonists at opioid receptors, influencing pain perception and emotional responses. The incorporation of specific amino acids like Arg and Tyr may enhance binding affinity to these receptors, potentially increasing efficacy in pain management .

Neuroprotective Effects

Peptides containing Trp and Cys have been associated with neuroprotective effects. They may enhance cognitive function by modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases .

Case Studies

- Hemorphin Analog Studies

- Cognitive Function Markers

Data Tables

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Peptides

Key Observations :

- The target compound shares DL-amino acid incorporation with and , a strategy often used to enhance metabolic stability .

- Its xiIle modification is unique compared to but parallels , where xiThr and xiIle suggest tailored stereochemical properties .

Functional Implications Based on Structural Features

Table 2: Hypothetical Functional Comparison

Analysis :

- Proteolytic Stability: The combination of DL-amino acids and disulfide bonds in the target compound likely confers resistance to enzymatic degradation, a feature observed in synthetic antimicrobial peptides .

- Synthesis Challenges : The racemic DL-configuration complicates crystallization, as seen in DL-Trp studies, requiring solvent-thermal methods for structural homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.